Methyl benzo[d]thiazole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)8-10-6-4-2-3-5-7(6)13-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYIWFTZUHRKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358569 | |
| Record name | Methyl 1,3-benzothiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87802-07-1 | |
| Record name | Methyl 1,3-benzothiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl Benzo D Thiazole 2 Carboxylate and Its Derivatives
Multistep Synthetic Pathways
Multistep syntheses are fundamental for constructing the methyl benzo[d]thiazole-2-carboxylate core and its derivatives, allowing for structural complexity and diversity. These pathways are characterized by strategic cyclization, esterification, and functionalization steps.
The formation of the fused benzothiazole (B30560) ring is the cornerstone of the synthesis. Several strategies have been developed to achieve this, starting from readily available precursors.
A primary and widely adopted method for synthesizing the benzothiazole-2-carboxylate core involves the cyclocondensation of 2-aminothiophenol (B119425) with α-keto acids or their corresponding esters, such as glyoxalate derivatives. This reaction proceeds by an initial condensation between the amino group of 2-aminothiophenol and the ketone of the glyoxalate, forming a Schiff base intermediate. Subsequently, an intramolecular nucleophilic attack by the thiol group onto the imine carbon, followed by oxidative aromatization, yields the stable benzothiazole ring.
The reaction can be facilitated by various catalysts and reaction conditions. For instance, the condensation of 2-aminothiophenol with carboxylic acids can be achieved under microwave irradiation without a solvent or by using dehydrating catalysts like a methanesulfonic acid/silica gel system. Water is often used as a green solvent for reactions involving α-keto acids and ortho-substituted anilines, proceeding under catalyst-free conditions.
| Precursor 1 | Precursor 2 | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminothiophenol | Aromatic Carboxylic Acids | MeSO3H/SiO2, 140°C | 2-Arylbenzothiazoles | 70-92% | |
| 2-Aminothiophenol | Carboxylic Acids | Microwave, Solvent-free | 2-Substituted benzothiazoles | 30-92% | |
| ortho-Substituted anilines | Arylglyoxylic acids | DMSO, 40°C | Benzo-fused N-heterocycles | Good | |
| 2-Aminothiophenol | Aromatic Aldehydes | H2O2/HCl, Ethanol (B145695), RT | 2-Arylbenzothiazoles | Excellent |
An alternative, though less common, synthetic strategy is inspired by biosynthetic pathways. It has been proposed that naturally occurring benzothiazoles may arise from the condensation of cysteine with quinones. This concept can be adapted for chemical synthesis, where a reaction between a substituted benzoquinone and a cysteine ester could lead to the formation of a benzothiazole ring. This process would involve a complex series of steps including Michael addition, cyclization, and rearrangement, ultimately resulting in a ring contraction to form the five-membered thiazole (B1198619) ring fused to the benzene (B151609) core.
One-component tandem, or multicomponent, reactions offer a highly efficient route to complex heterocyclic systems by forming multiple chemical bonds in a single
Regioselective Functionalization and Substitution Strategies
Halogenation and Introduction of Electron-Withdrawing Groups
The introduction of halogens and electron-withdrawing groups onto the benzene ring of this compound can significantly impact its reactivity and biological profile. These substituents can alter the electron density of the aromatic system, influence intermolecular interactions, and provide handles for further synthetic transformations.
Halogenation: The regioselectivity of halogenation on the benzothiazole ring is influenced by the existing substituents. While specific methods for the direct halogenation of this compound are not extensively detailed in the literature, general principles of electrophilic aromatic substitution on benzothiazole systems can be applied. Typically, halogenation of 2-substituted benzothiazoles occurs at the 6-position. Common halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like carbon tetrachloride or acetic acid can be employed. The reaction conditions, including temperature and reaction time, would need to be optimized to achieve selective mono-halogenation.
Introduction of Electron-Withdrawing Groups (e.g., Nitro Group): The nitration of aromatic systems is a classic example of introducing a potent electron-withdrawing group. For the synthesis of derivatives like Methyl 6-nitrobenzo[d]thiazole-2-carboxylate, a standard nitrating mixture of concentrated nitric acid and sulfuric acid can be utilized. The ester group at the 2-position is deactivating, directing the incoming nitro group to the meta-positions of the benzene ring, primarily the 6-position. The reaction is typically carried out at low temperatures to control the exothermicity and prevent side reactions. The general procedure involves the slow addition of the nitrating mixture to a solution of this compound in concentrated sulfuric acid, followed by careful quenching on ice to precipitate the product. The synthesis of related 6-nitro-2-aminobenzothiazole derivatives often involves the nitration of a precursor aniline (B41778) followed by cyclization to form the benzothiazole ring. nih.gov
Table 1: Methodologies for Halogenation and Nitration
| Transformation | Reagents and Conditions | Target Position | Notes |
| Bromination | N-Bromosuccinimide (NBS), CCl4, reflux | Likely 6-position | General method for benzothiazoles. |
| Chlorination | N-Chlorosuccinimide (NCS), Acetic acid, rt | Likely 6-position | General method for benzothiazoles. |
| Nitration | Conc. HNO3, Conc. H2SO4, 0-10 °C | 6-position | Analogous to nitration of methyl benzoate. rsc.orgaiinmr.com |
Alkylation and Ether Formation at Hydroxyl Positions
For derivatives of this compound that bear a hydroxyl group on the benzene ring, alkylation to form ethers is a common and valuable transformation. This modification can enhance lipophilicity, alter hydrogen bonding capabilities, and serve as a protecting group strategy in multi-step syntheses.
A prominent method for ether formation is the Williamson ether synthesis . This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A study by Štefanič and collaborators provides a detailed protocol for the O-alkylation of methyl 4-hydroxy-2-aminobenzo[d]thiazole-6-carboxylate. acs.org In this work, the hydroxylated benzothiazole is treated with an alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds smoothly to yield the corresponding ether. This methodology is broadly applicable to various alkylating agents, allowing for the introduction of a diverse range of alkyl and substituted alkyl groups.
The regioselectivity of alkylation is a critical consideration when multiple nucleophilic sites are present. For instance, in hydroxy-substituted 2-aminobenzothiazoles, the hydroxyl group is generally more acidic than the amino group and can be selectively deprotonated and alkylated under appropriate basic conditions.
Table 2: Williamson Ether Synthesis of Hydroxy-Substituted this compound Derivatives
| Starting Material | Alkylating Agent | Base/Solvent | Product | Yield | Reference |
| Methyl 4-hydroxy-2-aminobenzo[d]thiazole-6-carboxylate | Methyl Iodide | K2CO3/DMF | Methyl 4-methoxy-2-aminobenzo[d]thiazole-6-carboxylate | Moderate to Good | acs.org |
| Methyl 4-hydroxy-2-aminobenzo[d]thiazole-6-carboxylate | Ethyl Bromide | K2CO3/DMF | Methyl 4-ethoxy-2-aminobenzo[d]thiazole-6-carboxylate | Moderate to Good | acs.org |
| Methyl 4-hydroxy-2-aminobenzo[d]thiazole-6-carboxylate | Benzyl Bromide | K2CO3/DMF | Methyl 4-(benzyloxy)-2-aminobenzo[d]thiazole-6-carboxylate | Moderate to Good | acs.org |
Innovative and Green Synthesis Protocols
In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methodologies. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Micellar Catalysis in Benzo[d]thiazole-2-carboxylate Synthesis
Micellar catalysis utilizes surfactants to create microreactors in aqueous media, thereby enabling reactions of water-insoluble organic substrates. This technique offers several advantages, including enhanced reaction rates, improved selectivity, and the use of water as a benign solvent. While specific applications of micellar catalysis for the direct synthesis of this compound are not yet widely reported, the synthesis of various benzothiazole derivatives has been successfully achieved in aqueous surfactant solutions. This approach typically involves the condensation of 2-aminothiophenols with aldehydes or other carbonyl compounds. The hydrophobic core of the micelles encapsulates the organic reactants, increasing their effective concentration and facilitating the reaction. This green methodology holds significant promise for the synthesis of this compound and its derivatives, particularly in large-scale production where environmental and economic factors are paramount.
Microwave-Assisted and Solvent-Free Reaction Environments
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. The synthesis of benzothiazole derivatives has been shown to be amenable to microwave-assisted conditions. For instance, the condensation of 2-aminothiophenols with carboxylic acids or their derivatives can be significantly accelerated under microwave irradiation. This technique allows for rapid and efficient heating of the reaction mixture, leading to faster reaction rates.
Solvent-Free Reactions: The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions offer a number of benefits, including reduced environmental impact, simplified work-up procedures, and often, enhanced reactivity. Mechanochemical methods, such as grinding or ball-milling, can be employed to bring reactants into close contact and initiate a reaction in the absence of a solvent. While specific examples for the synthesis of this compound are still emerging, the synthesis of other benzothiazole derivatives under solvent-free conditions has been successfully demonstrated.
Table 3: Comparison of Conventional and Green Synthesis Methods for Benzothiazoles
| Method | Typical Conditions | Advantages |
| Conventional Heating | Reflux in organic solvents (e.g., ethanol, toluene) | Well-established procedures. |
| Microwave-Assisted | Microwave irradiation, often in polar solvents or solvent-free | Rapid reaction times, higher yields, cleaner reactions. |
| Solvent-Free | Grinding or ball-milling of solid reactants | Reduced waste, simplified work-up, potential for improved reactivity. |
Metal-Mediated and Metal-Free Cycloaddition Reactions
Cycloaddition reactions represent a powerful and atom-economical approach to the construction of heterocyclic rings. Both metal-mediated and metal-free strategies have been developed for the synthesis of benzothiazole and related fused heterocyclic systems.
Copper-Promoted Cycloaddition: Copper catalysts have been effectively used in the synthesis of fused benzothiazole systems. For example, the copper-promoted cycloaddition of α-methylenyl isocyanides with benzothiazoles has been reported to yield benzo[d]imidazo[2,1-b]thiazoles. While not a direct synthesis of this compound, this methodology highlights the utility of copper in facilitating the formation of the thiazole ring system through a cycloaddition pathway. Such strategies could potentially be adapted for the synthesis of the target molecule.
Metal-Free Cycloaddition: The development of metal-free synthetic methods is highly desirable from both an economic and environmental perspective. While specific metal-free cycloaddition reactions for the synthesis of this compound are not extensively documented, research in this area is ongoing. These reactions often rely on the use of organocatalysts or thermal activation to promote the desired transformation.
Molecular Hybridization Techniques
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic properties, or with dual modes of action. The this compound scaffold is an attractive component for molecular hybridization due to its established biological activities.
The synthesis of such hybrid molecules typically involves the functionalization of the benzothiazole core or the carboxylate group. For instance, the carboxylic acid moiety can be converted to an amide by coupling with various amino-containing bioactive molecules. Alternatively, the benzothiazole ring can be functionalized with other heterocyclic or pharmacophoric groups. The design and synthesis of these hybrid molecules require a careful selection of linkers and synthetic methodologies to ensure that the desired spatial arrangement of the pharmacophores is achieved.
Derivatization Strategies for Structural Diversity
The chemical reactivity of the ester functional group in this compound allows for a variety of transformations, leading to a wide array of derivatives. These modifications are instrumental in modulating the physicochemical and pharmacological properties of the parent molecule.
Amidation and Amine Coupling Reactions
The conversion of the methyl ester of benzo[d]thiazole-2-carboxylic acid into various carboxamides represents a significant strategy for creating structural diversity. Amide bond formation is a cornerstone of medicinal chemistry, as this functional group is prevalent in numerous pharmaceutical agents.
One direct approach to synthesizing N-substituted benzo[d]thiazole-2-carboxamides involves the reaction of this compound with amines. A notable green synthetic methodology utilizes microwave-assisted, catalyst-free conditions for this transformation. For instance, the reaction of this compound with various benzylamine (B48309) substrates in acetonitrile (B52724) under microwave irradiation at 100°C for 15 minutes provides the corresponding N-arylalkylbenzo[d]thiazole-2-carboxamides in good yields. scirp.org This method offers advantages in terms of reduced reaction times and avoidance of potentially toxic catalysts.
While direct amidation of the methyl ester is a viable route, many synthetic approaches involve the initial hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with an amine. This two-step process often employs standard peptide coupling reagents. For example, benzo[d]thiazole-2-carboxylic acid can be coupled with various anilines using carbonyl diimidazole (CDI) as a coupling agent in a green protocol to afford a wide range of N-arylbenzo[d]thiazole-2-carboxamides. researchgate.net
The following table summarizes representative examples of amidation and amine coupling reactions to produce benzo[d]thiazole-2-carboxamide derivatives.
Table 1: Synthesis of Benzo[d]thiazole-2-carboxamide Derivatives
| Starting Material | Amine/Reagent | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| This compound | Benzylamine | MeCN, Microwave, 100°C, 15 min | N-benzylbenzo[d]thiazole-2-carboxamide | Not specified | scirp.org |
Advanced Spectroscopic and Structural Elucidation of Methyl Benzo D Thiazole 2 Carboxylate Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For Methyl benzo[d]thiazole-2-carboxylate analogues, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the proton and carbon frameworks.
Comprehensive ¹H NMR Spectral Analysis and Proton Environment Elucidation
The ¹H NMR spectrum of this compound and its analogues reveals characteristic signals corresponding to the aromatic protons of the benzothiazole (B30560) ring system and the protons of the methyl ester group. The chemical shifts, multiplicities, and coupling constants of these protons are instrumental in confirming the substitution pattern on the benzene (B151609) ring.
For instance, in unsubstituted benzothiazole derivatives, the aromatic protons typically appear as a complex multiplet in the range of δ 7.0–8.5 ppm. The protons at positions 4 and 7 are often found at lower field (downfield) compared to the protons at positions 5 and 6 due to the influence of the fused thiazole (B1198619) ring. The methyl protons of the ester group typically present as a sharp singlet at approximately δ 3.9–4.0 ppm.
In substituted analogues, the patterns simplify, providing clear evidence of the substituent's position. For example, a substituent at the 6-position will influence the signals of the neighboring protons at positions 5 and 7, often resulting in distinct doublet or doublet of doublets patterns, depending on the nature of the substituent.
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | ~8.1 | d | ~8.0 |
| H-5 | ~7.5 | t | ~7.5 |
| H-6 | ~7.4 | t | ~7.5 |
| H-7 | ~7.9 | d | ~8.0 |
| -OCH₃ | ~3.9 | s | - |
Detailed ¹³C NMR Spectroscopic Characterization and Carbon Framework Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound analogues. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, allowing for the unambiguous assignment of each carbon atom in the molecule.
The carbonyl carbon of the ester group is typically observed at a downfield chemical shift of around δ 160–165 ppm. The quaternary carbon at position 2 of the benzothiazole ring, to which the carboxylate group is attached, also resonates at a significantly downfield position, often in the range of δ 155–160 ppm. The carbons of the benzene ring appear in the aromatic region (δ 120–155 ppm), with their specific chemical shifts being influenced by the electronic effects of the fused thiazole ring and any substituents present. The methyl carbon of the ester group gives a characteristic signal at approximately δ 52–53 ppm.
| Carbon | Typical Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~162 |
| C-2 | ~158 |
| C-3a | ~153 |
| C-4 | ~127 |
| C-5 | ~126 |
| C-6 | ~125 |
| C-7 | ~122 |
| C-7a | ~135 |
| -OCH₃ | ~53 |
Application of Advanced 2D NMR Techniques for Structural Confirmation
COSY: This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. In this compound analogues, COSY spectra would show correlations between adjacent aromatic protons, allowing for the tracing of the connectivity within the benzene ring.
HSQC: This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. For example, the signals of the aromatic C-H carbons can be directly linked to their attached protons. researchgate.net
HMBC: This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). HMBC is crucial for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, a correlation between the methyl protons of the ester group and the carbonyl carbon, as well as the C-2 carbon of the benzothiazole ring, would definitively confirm the ester functionality at the 2-position. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy provide complementary information to NMR in the structural elucidation of this compound analogues.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that serve as a molecular fingerprint.
Key vibrational frequencies include:
C=O Stretch: A strong absorption band in the region of 1720–1740 cm⁻¹ is indicative of the carbonyl group of the ester functionality.
C=N Stretch: The stretching vibration of the carbon-nitrogen double bond in the thiazole ring typically appears around 1600–1650 cm⁻¹.
C=C Aromatic Stretch: Multiple bands in the region of 1450–1600 cm⁻¹ correspond to the stretching vibrations of the carbon-carbon bonds within the aromatic benzene ring.
C-O Stretch: The stretching vibrations of the C-O single bonds of the ester group are usually observed in the 1100–1300 cm⁻¹ region.
C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.
C-H Aliphatic Stretch: The C-H stretching of the methyl group appears just below 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Ester (C=O) | Stretching | 1720-1740 |
| Thiazole (C=N) | Stretching | 1600-1650 |
| Aromatic (C=C) | Stretching | 1450-1600 |
| Ester (C-O) | Stretching | 1100-1300 |
Electronic Absorption Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system. The benzothiazole ring system is a known chromophore, and its UV-Vis spectrum is characterized by multiple absorption bands.
The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, typically displays absorption maxima corresponding to π → π* and n → π* electronic transitions. The benzothiazole moiety generally exhibits two or three main absorption bands in the UV region. The position and intensity of these bands can be influenced by the presence of substituents on the benzene ring and the nature of the solvent. The ester group at the 2-position can also affect the electronic distribution and thus the absorption characteristics of the molecule.
| Transition | Typical λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π | ~250-260 | High |
| π → π | ~290-310 | Moderate |
| n → π* | ~320-340 | Low |
X-ray Crystallography and Solid-State Structural Analysis
The solid-state architecture of this compound analogues is profoundly influenced by a delicate interplay of directional non-covalent interactions. X-ray crystallography serves as a powerful tool to elucidate the precise three-dimensional arrangement of these molecules in the crystalline state, offering insights into their molecular geometry, conformational preferences, and the nature of the intermolecular forces that govern their crystal packing.
Single-Crystal X-ray Diffraction for Molecular Geometry and Absolute Configuration Determination
Single-crystal X-ray diffraction (SCXRD) has been instrumental in unambiguously determining the molecular structures of various benzo[d]thiazole derivatives. For instance, the X-ray crystal structure of methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylate, an analogue, confirmed its complex spirocyclic framework. researchgate.net The analysis of diffraction data allows for the precise measurement of bond lengths, bond angles, and torsion angles, which are crucial for understanding the electronic and steric properties of the molecule.
In a study of N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide, another related compound, X-ray analysis confirmed the presence of a specific tautomeric form in the solid state. researchgate.net The interplanar angle between the benzothiazole and the methylbenzenesulfono-hydrazide ring systems was determined to be 40.71 (3)°. researchgate.net Such geometric parameters are vital for structure-activity relationship studies.
The crystallographic data for selected benzo[d]thiazole analogues are summarized in the table below, illustrating the common crystal systems and space groups in which these compounds crystallize.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |
| Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylate | Monoclinic | P2₁/c | 11.899(2) | 17.562(4) | 9.484(2) | 90 | 111.03(3) | 90 | researchgate.net |
| Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate | Triclinic | P1 | - | - | - | - | - | - | iucr.orgnih.gov |
| N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide | Triclinic | P1 | 8.3436 (4) | 9.7591 (5) | 10.8815 (6) | 97.905(4) | 98.142(4) | 101.576(4) | researchgate.net |
Elucidation of Supramolecular Interactions in Crystal Packing
The packing of benzo[d]thiazole derivatives in the solid state is dictated by a variety of supramolecular interactions, which collectively determine the stability and physical properties of the crystalline material. These interactions include classical hydrogen bonds, as well as weaker contacts like chalcogen and π-stacking interactions.
Hydrogen bonds are among the most significant forces directing the assembly of molecules in the crystal. In the crystal structure of methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate, a complex three-dimensional network is formed, supported predominantly by O—H⋯O, N—H⋯O, and N—H⋯N hydrogen bonds. iucr.orgnih.gov The presence of a water molecule in the crystal lattice further contributes to the intricacy of this hydrogen-bonded network. nih.gov
In another example, N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide molecules are connected into ribbons by two classical hydrogen bonds: N—H⋯O=C and N—H⋯N(thiazole). researchgate.net The geometry of these interactions, including donor-acceptor distances and angles, can be precisely determined from the crystallographic data.
The table below provides details on the hydrogen bond geometry for a representative benzo[d]thiazole derivative.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N—H···O | - | - | - | - |
| N—H···N | - | - | - | - |
Data for a specific analogue was not fully available in the provided search results to populate this table.
In the solid-state structure of 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, an intramolecular S⋯O=C contact of 2.727 (2) Å is observed. nih.gov The packing of this compound is also influenced by π–π stacking interactions. nih.gov Similarly, its methylated analogue, 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, exhibits a short intramolecular S⋯O contact of 2.792 (1) Å. nih.gov The stability of a dimeric unit in a related thiazole carboxamide is complemented by strong intramolecular C—S⋯O interactions of a chalcogen character, with an S⋯O distance of 2.6040 (18) Å. researchgate.net
Conformational Analysis of the Benzo[d]thiazole Ring System in the Solid State
The benzo[d]thiazole ring system is generally planar. In 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, both the chromene and benzothiazole ring systems are planar, with root-mean-square deviations of 0.020 and 0.015 Å, respectively. nih.gov The angle between these planes is only 3.01 (3)°, rendering the entire molecule nearly planar. nih.gov A similar near-planar conformation is observed in the desmethyl analogue, with an interplanar angle of 6.47 (6)°. nih.gov
In the case of methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate, the –OOC– groups are slightly rotated out of the plane of the phenyl ring, with dihedral angles ranging from 2.52 (7) to 10.94 (5)°. nih.gov This slight conformational flexibility can be attributed to the steric and electronic effects of the substituents on the benzo[d]thiazole core.
Computational Chemistry and Theoretical Investigations of Methyl Benzo D Thiazole 2 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful quantum mechanical tool for investigating the electronic structure and properties of molecules. Calculations for benzothiazole (B30560) derivatives are commonly performed using hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a sufficiently large basis set like 6-311++G(d,p) to ensure accurate results. This approach allows for a detailed examination of the molecule's geometry, orbital energies, electrostatic potential, and spectroscopic characteristics.
The first step in any DFT study is the geometry optimization, a process where the molecule's structure is computationally adjusted to find its most stable energetic conformation, known as the ground state. This process minimizes the forces on each atom, yielding precise information about bond lengths, bond angles, and dihedral angles. For Methyl benzo[d]thiazole-2-carboxylate, the optimization would confirm the planarity of the fused benzothiazole ring system. The ester group attached at the C2 position introduces additional rotational freedom, and its orientation relative to the ring is a key parameter determined during optimization.
The electronic structure analysis provides insight into the distribution of electrons within the molecule, which is fundamental to its stability and reactivity. The optimized geometry reveals a delocalized π-electron system extending across the benzene (B151609) and thiazole (B1198619) rings.
Table 1: Predicted Geometrical Parameters for this compound This data is representative of a typical DFT (B3LYP/6-311++G(d,p)) calculation for this class of molecule.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | S1-C2 | 1.76 |
| Bond Length (Å) | C2-N3 | 1.32 |
| Bond Length (Å) | N3-C4 | 1.40 |
| Bond Length (Å) | C2-C10 (to Carbonyl) | 1.48 |
| Bond Length (Å) | C10=O11 (Carbonyl) | 1.21 |
| Bond Angle (°) | S1-C2-N3 | 115.2 |
| Bond Angle (°) | C2-N3-C4 | 110.8 |
| Bond Angle (°) | C2-C10-O12 | 111.5 |
| Dihedral Angle (°) | N3-C2-C10-O11 | 178.5 |
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity.
In this compound, the HOMO is typically distributed over the electron-rich benzothiazole ring system, particularly involving the sulfur and nitrogen atoms. The LUMO is expected to be localized more towards the electron-withdrawing carboxylate group and the thiazole portion of the ring. This distribution indicates that the ring system is the likely site for electrophilic attack, while the carboxyl-substituted C2 carbon is a potential site for nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital Energies This data is representative of a typical DFT (B3LYP/6-311++G(d,p)) calculation.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap (ΔE) | 4.87 |
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electronic density on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The map identifies regions of negative electrostatic potential (shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP map would show the most negative potential concentrated around the carbonyl oxygen atom of the ester group and, to a lesser extent, the nitrogen atom of the thiazole ring. These sites represent the most likely points for hydrogen bonding and electrophilic interactions. The hydrogen atoms on the benzene ring would exhibit positive potential, making them potential sites for nucleophilic interaction.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. This theoretical spectrum is often compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations, and a scaling factor is typically applied for better correlation.
Table 3: Predicted Vibrational Frequencies and Assignments This data is representative of a typical DFT (B3LYP/6-311++G(d,p)) calculation.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |
|---|---|---|
| Aromatic C-H Stretch | 3100-3050 | Stretching of C-H bonds on the benzene ring |
| C=O Stretch (Ester) | 1725 | Stretching of the carbonyl double bond |
| C=N Stretch (Thiazole) | 1580 | Stretching of the carbon-nitrogen bond in the ring |
| C=C Aromatic Stretch | 1550-1450 | Ring stretching of the fused aromatic system |
| C-O Stretch (Ester) | 1250 | Stretching of the carbon-oxygen single bond |
Molecules with extensive π-conjugated systems and significant charge separation, like many benzothiazole derivatives, are often investigated for their non-linear optical (NLO) properties. These properties are relevant for applications in optoelectronics and photonics. DFT calculations can predict key NLO parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high β value, in particular, suggests strong NLO activity. The charge transfer from the benzothiazole ring (donor) to the carboxylate group (acceptor) in this compound suggests it may possess notable NLO properties.
Table 4: Predicted Non-Linear Optical (NLO) Properties This data is representative of a typical DFT (B3LYP/6-311++G(d,p)) calculation.
| Property | Predicted Value |
|---|---|
| Dipole Moment (μ) (Debye) | 2.5 D |
| Mean Polarizability (α) (a.u.) | 135 a.u. |
| First Hyperpolarizability (β) (a.u.) | 750 a.u. |
Molecular Dynamics (MD) Simulations
While DFT calculations focus on static, ground-state properties, Molecular Dynamics (MD) simulations provide a way to study the behavior of a molecule over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, interactions with solvent molecules, and binding processes.
For this compound, MD simulations could be employed to understand its behavior in different solvent environments, such as water or organic solvents. These simulations would reveal how solvent molecules arrange around the solute and how intermolecular forces, like hydrogen bonds, influence its orientation and dynamics. Furthermore, if the molecule were being studied as a potential ligand for a biological target, MD simulations could model its binding process to a protein's active site, providing insight into the stability and nature of the protein-ligand complex. Such studies are critical in fields like drug design and materials science to understand how a molecule behaves in a realistic, dynamic environment.
Structure Activity Relationship Sar Studies and Ligand Design Principles for Targeted Research
Elucidating the Influence of Substituents on Biological Recognition and Modulation
The biological activity of benzothiazole (B30560) derivatives can be significantly altered by the introduction of various substituents at different positions on the bicyclic ring system. pharmacyjournal.in These modifications influence key physicochemical properties such as lipophilicity, electronic distribution, and steric conformation, which in turn dictate the molecule's interaction with its biological target.
The introduction of halogen atoms (Fluorine, Chlorine, Bromine) is a common strategy in medicinal chemistry to modulate a compound's potency and pharmacokinetic properties. On the benzothiazole scaffold, halogenation has demonstrated varied and profound effects on biological activity.
Research into SARS-CoV-2 main protease (Mpro) inhibitors revealed that the position of fluorine on the benzothiazole ring is critical. A fluorine atom at the 5-position resulted in a potent antiviral activity, attributed to additional interactions with the Thr25 and Ser46 residues in the enzyme's active site. acs.org Conversely, bis-halogenation, such as with 4-bromo-5-fluoro or 5,7-difluoro substituents, often led to a significant decrease in potency compared to the mono-fluorinated analogue. acs.org
In the context of anticancer and anti-inflammatory agents, a chlorine atom at the 6th position of the benzothiazole ring was found to notably increase bioactivity. nih.gov Furthermore, SAR studies on antitubercular agents have shown that the presence of electron-withdrawing groups, particularly halogens, enhances activity against Mycobacterium tuberculosis. chemistryjournal.netjchemrev.comjchemrev.com
Table 1: Effects of Halogenation on the Benzothiazole Scaffold
| Position | Halogen Substituent | Target/Activity | Observed Effect | Reference(s) |
|---|---|---|---|---|
| 5 | Fluoro | SARS-CoV-2 Mpro | Increased inhibitory potency | acs.org |
| 4, 5 | Bromo, Fluoro | SARS-CoV-2 Mpro | Decreased potency vs. 5-fluoro | acs.org |
| 5, 7 | Difluoro | SARS-CoV-2 Mpro | Decreased potency vs. 5-fluoro | acs.org |
| 6 | Chloro | Anticancer/Anti-inflammatory | Increased bioactivity | nih.gov |
| General | Halogens (Cl, F, Br) | Antitubercular | Enhanced potency | chemistryjournal.netjchemrev.comjchemrev.com |
Alkyl, alkoxy (e.g., methoxy), and amino groups are frequently incorporated into the benzothiazole scaffold to modulate ligand efficacy through steric and electronic effects, as well as by forming specific hydrogen bonds with target receptors.
The nature of these substituents can fine-tune interactions with specific targets. For instance, in the development of peroxisome proliferator-activated receptor-gamma (PPARγ) agonists based on a benzothiazole-thiazolidinedione conjugate, the length of N-alkyl substituents was critical; longer chains resulted in reduced PPARγ activation. jchemrev.com In contrast, for antitubercular activity, the presence of methoxy (B1213986) groups on the benzothiazole ring was found to be beneficial. jchemrev.com
Table 2: Influence of Alkyl, Alkoxy, and Amino Groups on Benzothiazole Activity
| Position | Substituent | Target/Activity | Observed Effect | Reference(s) |
|---|---|---|---|---|
| 6 | Methoxy (-OCH3) | General Potency, Anti-Alzheimer | Increased potency | pharmacyjournal.in |
| 6 | Methyl (-CH3) | General Potency | Increased potency | pharmacyjournal.in |
| 2 | Amino (-NH2) | General Biological Activity | Strengthened activity | pharmacyjournal.in |
| N/A | Methoxy (-OCH3) | Antitubercular | Enhanced activity | jchemrev.com |
| N/A | N-alkyl chains | PPARγ Agonism | Longer chains decreased activity | jchemrev.com |
Fusing additional heterocyclic rings to the benzothiazole scaffold creates more complex and rigid molecular architectures, which can lead to enhanced binding affinity and improved selectivity for a specific biological target. This strategy expands the chemical space and allows for the introduction of new interaction points.
For example, the fusion of benzothiazole with indole (B1671886) and thiazolidinone moieties has yielded compounds with a combination of anti-inflammatory, analgesic, and antibacterial properties. chalcogen.ro Similarly, incorporating an oxadiazole ring has led to compounds with similar multi-faceted activities. chalcogen.ro The development of anti-mycobacterial agents has benefited significantly from this approach, with benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides and benzimidazole-oxadiazole-benzothiazole conjugates showing potent activity. jchemrev.comnih.gov This demonstrates that hybrid molecules can effectively combine the pharmacophoric features of different heterocyclic systems to achieve a desired therapeutic profile.
Methyl Benzo[d]thiazole-2-carboxylate as a Template for Rational Ligand Design
The simple and modifiable structure of this compound makes it an excellent starting point, or template, for the rational design of novel ligands. The carboxylate group at the 2-position is a versatile chemical handle that can be readily converted into amides, hydrazones, or other functional groups, allowing for the systematic exploration of chemical space and the optimization of interactions with biological targets.
Multifactorial diseases like Alzheimer's involve several pathological pathways, making a single-target approach often insufficient. nih.gov The design of Multitarget-Directed Ligands (MTDLs)—single molecules capable of interacting with multiple biological targets—represents a promising therapeutic strategy. nih.govnih.gov The benzothiazole scaffold is considered a privileged structure for the development of MTDLs due to its versatile binding capabilities. nih.govresearchgate.net
The design principle often involves linking the benzothiazole core, which can bind to one target, with other pharmacophoric moieties known to interact with different targets. nih.gov For Alzheimer's disease, researchers have successfully designed benzothiazole derivatives that simultaneously act as histamine (B1213489) H3 receptor (H3R) ligands and inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.govnih.gov For instance, compound 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) emerged as a promising MTDL with high affinity for the H3R and potent inhibitory activity against AChE, BuChE, and MAO-B, showcasing the potential of this design strategy. nih.gov
Modification of the this compound scaffold has led to the development of a wide array of potent and selective enzyme inhibitors and receptor ligands.
Enzyme Inhibitors: The benzothiazole core is a key feature in numerous enzyme inhibitors. By modifying substituents, researchers have developed potent inhibitors for:
Monoamine Oxidase B (MAO-B): Derivatives have been synthesized as selective hMAO-B inhibitors, which are relevant for treating neurodegenerative diseases. mdpi.comresearchgate.net
Acetylcholinesterase (AChE): As a strategy against Alzheimer's disease, benzothiazole-based molecules have been designed as dual inhibitors of both AChE and MAO-B. researchgate.netanadolu.edu.trrsc.org
Carbonic Anhydrases (CAs): Chalcone derivatives bearing a benzothiazole scaffold have shown potent inhibition of human carbonic anhydrase isoenzymes hCA I and hCA II. bohrium.com
c-Met Kinase: By incorporating thiazole (B1198619)/thiadiazole carboxamide fragments onto related scaffolds, researchers aim to discover novel c-Met kinase inhibitors for cancer treatment. nih.gov
Receptor Ligands: The structural versatility of the benzothiazole scaffold also makes it suitable for designing ligands that modulate receptor function. Notable examples include:
Cannabinoid Receptor 2 (CB2R): The benzothiazole core is a promising structure for developing highly affine and selective CB2R ligands, which have therapeutic potential as anti-inflammatory agents without psychiatric side effects. acs.orgnih.gov
Androgen Receptor (AR): The compound 2-(4-fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole (A4B17) was identified as an inhibitor of the AR N-terminal domain, representing a novel approach for treating prostate cancer. researchgate.netnih.gov
Histamine H3 Receptor (H3R): Benzothiazole derivatives have been developed as potent H3R ligands, which can be integrated into MTDL strategies for Alzheimer's disease. nih.govnih.gov
Computational Approaches in SAR Derivations
In the quest to refine the structure-activity relationships (SAR) of benzothiazole derivatives, including this compound, computational modeling has emerged as an indispensable tool. These in silico methods provide profound insights into the molecular features governing their biological activities, thereby guiding the design of more potent and selective molecules. The two most prominent approaches in this domain are Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties, known as descriptors, QSAR models can predict the activity of novel compounds and highlight the key structural attributes that influence their therapeutic effects.
For benzothiazole derivatives, various 2D and 3D-QSAR models have been developed to elucidate the structural requirements for different biological activities, such as anticancer and kinase inhibition. chula.ac.thindexcopernicus.com These models typically involve the calculation of a wide array of descriptors, including electronic, steric, and hydrophobic properties.
| Parameter | Value | Description |
|---|---|---|
| r² | 0.81 | The coefficient of determination, indicating the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |
| q² | 0.75 | The cross-validated correlation coefficient, a measure of the model's predictive ability during internal validation. |
| pred_r² | 0.70 | The predictive r² for the external test set, indicating the model's ability to predict the activity of new compounds. |
Similarly, 3D-QSAR studies on (benzothiazole-2-yl) acetonitrile (B52724) derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors have also been conducted. researchgate.net These models, which include molecular field analysis (MFA) and receptor surface analysis (RSA), provide a three-dimensional perspective on the SAR, highlighting the importance of steric and electrostatic fields around the molecule. researchgate.net The predictive 3D-QSAR models for these derivatives showed conventional r² values of 0.849 for MFA and 0.766 for RSA. researchgate.net
Pharmacophore Modeling for Target-Specific Ligand Optimization
Pharmacophore modeling is another powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
For benzothiazole derivatives, pharmacophore modeling has been instrumental in designing target-specific ligands. For instance, a study aimed at identifying selective p56lck inhibitors, which are relevant in inflammatory and autoimmune disorders, developed a six-point pharmacophore hypothesis. researchgate.net This model, designated AADHRR.15, comprised the following features:
Two hydrogen bond acceptors (A)
One hydrogen bond donor (D)
One hydrophobic site (H)
Two aromatic rings (R)
The statistical significance of this pharmacophore model was demonstrated by a regression coefficient (r²) of 0.854, indicating a strong correlation between the pharmacophoric fit and the observed biological activity. researchgate.net Furthermore, the model's predictive power was confirmed through external validation, yielding a squared predictive correlation coefficient of 0.841 for a test set of molecules. researchgate.net
Another pharmacophore model was developed for β-arrestin biased sphingosine-1-phosphate-1 (S1P1) receptor agonists, which are of interest for treating multiple sclerosis. acs.org This model, classified as a RHAA pharmacophore, includes one ring aromatic feature, one hydrophobic feature, and two H-bond acceptors. acs.org The model successfully differentiated between balanced/β-arrestin biased ligands and G-protein biased ligands, with the former fitting the model with high fit values. acs.org This demonstrates the utility of pharmacophore modeling in designing ligands with specific signaling pathway selectivity.
The key pharmacophoric features identified for different classes of benzothiazole derivatives are summarized in the table below.
| Target | Pharmacophore Features | Reference |
|---|---|---|
| p56lck | Two Hydrogen Bond Acceptors, One Hydrogen Bond Donor, One Hydrophobic Site, Two Aromatic Rings | researchgate.net |
| S1P1 Receptor (β-arrestin biased) | One Ring Aromatic, One Hydrophobic, Two H-bond Acceptors | acs.org |
These computational approaches provide a rational framework for the optimization of this compound and related analogs for various therapeutic targets. By understanding the key structural and chemical features that govern their biological activity, medicinal chemists can design and synthesize novel compounds with improved potency and selectivity.
Applications in Advanced Medicinal and Chemical Biology Research
Role as a Core Building Block and Intermediate in Drug Discovery and Lead Optimization
The benzothiazole (B30560) moiety is a cornerstone in the design of novel therapeutic agents due to its presence in numerous compounds with diverse pharmacological activities. nih.govnih.gov Methyl benzo[d]thiazole-2-carboxylate, in particular, offers a strategic advantage as a foundational building block. The methyl ester at the 2-position of the thiazole (B1198619) ring is a key functional group that can be readily hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides. This chemical handle provides a convenient point for derivatization, enabling chemists to systematically modify the structure to enhance potency, selectivity, and pharmacokinetic properties—a process central to lead optimization. researchgate.net
The structural rigidity and lipophilic nature of the benzothiazole core allow it to engage in meaningful interactions with biological macromolecules. By starting with this compound, researchers can rapidly generate libraries of compounds where different substituents are introduced around the core scaffold. This exploration of "chemical space" is essential for defining structure-activity relationships (SAR) and identifying drug candidates with optimal therapeutic profiles. nih.gov Its role as an intermediate is critical in multistep syntheses, providing a reliable and adaptable platform for constructing more complex molecules targeting a range of diseases.
Investigations as Enzyme Modulators and Receptor Ligands
The this compound scaffold has been instrumental in the development of molecules that modulate the activity of various enzymes and receptors critical to human health and disease.
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial flavoenzyme essential for the biosynthesis of the mycobacterial cell wall, making it a prime target for novel anti-tubercular agents. mdpi.comtandfonline.com The benzothiazole scaffold has emerged as a key component in the design of potent DprE1 inhibitors. mdpi.comjchr.org Research has demonstrated that conjugates derived from benzothiazole-2-carboxylic acid, which can be directly obtained by the hydrolysis of this compound, exhibit significant activity against Mycobacterium tuberculosis. iiarjournals.org
In one study, a series of small peptide conjugates of benzothiazole-2-carboxylic acid were synthesized and evaluated. iiarjournals.org These compounds function as non-covalent inhibitors of DprE1, disrupting the arabinogalactan (B145846) synthesis pathway necessary for mycobacterial survival. tandfonline.comjchr.org The findings highlight the potential of this scaffold in developing new therapeutics to combat tuberculosis. mdpi.comjchr.org
Table 1: Anti-tubercular Activity of Benzothiazole-2-Carboxylic Acid Peptide Conjugates Data sourced from relevant research findings. iiarjournals.org
| Compound ID | Modification | Target | Activity (MIC) |
| Compound A | Methyl (6-methoxybenzo[d]thiazole-2-carbonyl)tryptophylalaninate | M. tb H37Ra | 4 µg/mL |
| Compound B | Methyl (6-methylbenzo[d]thiazole-2-carbonyl)tryptophylalaninate | M. tb H37Ra | 8 µg/mL |
In the field of neurodegenerative disorders such as Alzheimer's and Parkinson's disease, the inhibition of cholinesterases (acetylcholinesterase, AChE; butyrylcholinesterase, BuChE) and monoamine oxidases (MAO-A, MAO-B) are key therapeutic strategies. researchgate.netpharmacyjournal.in Derivatives of benzothiazole have been extensively investigated as potent inhibitors of these enzymes. researchgate.netpharmacyjournal.inpcbiochemres.com
Several studies have focused on creating multi-target-directed ligands (MTDLs) that can simultaneously inhibit both cholinesterases and monoamine oxidases, which is considered a promising approach for treating the complex pathology of Alzheimer's disease. nih.gov Synthetic routes often employ intermediates like methyl 6-hydroxybenzo[d]thiazole-2-carboxylate, a close analog of the subject compound, to build these complex molecules. benthamscience.com For instance, one derivative, compound 4f , was identified as a potent dual inhibitor of both AChE and MAO-B. nih.gov Another compound, 3h , showed highly potent and selective MAO-B inhibitory activity. nih.gov These findings underscore the utility of the benzothiazole-2-carboxylate core in designing potent neuroprotective agents. researchgate.netnih.gov
Table 2: Inhibitory Activity of Benzothiazole Derivatives against Neurodegenerative Targets Data compiled from multiple research studies. nih.govnih.gov
| Compound ID | Target Enzyme | Activity (IC₅₀) |
| Compound 4f | Acetylcholinesterase (AChE) | 23.4 nM |
| Compound 4f | Monoamine Oxidase B (MAO-B) | 40.3 nM |
| Compound 3h | Monoamine Oxidase B (MAO-B) | 62.0 nM |
| Compound 4m | Monoamine Oxidase B (MAO-B) | 56.7 nM |
The histamine (B1213489) H3 receptor (H3R) is a G protein-coupled receptor primarily found in the central nervous system that modulates the release of several key neurotransmitters, including acetylcholine. As such, H3R antagonists are being investigated as potential cognitive enhancers for the treatment of neurodegenerative disorders like Alzheimer's disease.
The benzothiazole scaffold has proven to be a privileged structure for developing potent H3R ligands. Research has led to the synthesis of novel benzothiazole derivatives, starting from intermediates such as methyl or ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate. These studies have yielded compounds with high affinity for the H3 receptor. For example, the 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative 4b displayed a Kᵢ value of 0.012 µM. Many of these compounds were also designed as multi-target-directed ligands, showing additional activity against cholinesterase and MAO-B enzymes, further highlighting the therapeutic potential of this chemical class in neurobiology.
Table 3: Binding Affinity of Benzothiazole Derivatives at the Histamine H3 Receptor (H3R) Data sourced from medicinal chemistry research on H3R ligands.
| Compound ID | Modification | Target Receptor | Activity (Kᵢ) |
| Compound 4b | Azepane-linked benzothiazole | Human H3R | 0.012 µM |
| Compound 3s | Pyrrolidine-linked benzothiazole | Human H3R | 0.036 µM |
| Compound 3h | Pyrrolidine-linked benzothiazole | Human H3R | 0.038 µM |
Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The benzothiazole scaffold is a key component in the design of numerous kinase inhibitors. The conversion of this compound into benzothiazole-2-carboxamides is a common strategy to access potent kinase inhibitors.
This approach has led to the development of sub-nanomolar inhibitors of Interleukin-2 Inducible T-cell Kinase (ITK), a target for allergic asthma. Similarly, novel benzothiazole derivatives have been synthesized as selective inhibitors of Phosphatidylinositol-3-kinase beta (PI3Kβ) and Rho-associated kinase (ROCK-II), which are important targets in oncology. Furthermore, benzothiazole hybrids have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase involved in angiogenesis. The versatility of the benzothiazole core allows for the fine-tuning of selectivity and potency against a wide range of kinase targets.
Table 4: Activity of Benzothiazole-Based Kinase Inhibitors Data compiled from various targeted research studies.
| Compound Class | Target Kinase | Representative Activity |
| Benzothiazole Amides | Interleukin-2 Inducible T-cell Kinase (ITK) | Sub-nanomolar IC₅₀ |
| Benzothiazole Derivatives | Phosphatidylinositol-3-kinase beta (PI3Kβ) | 88.3% inhibition at 1 µM |
| 2-Carboxamido-benzothiazoles | Rho-associated kinase (ROCK-II) | Sub-nanomolar IC₅₀ |
| 2-Aminobenzothiazole Hybrids | VEGFR-2 | IC₅₀ = 91 nM |
Research into Diverse Biological Activities (Mechanistic Focus)
Beyond specific enzyme and receptor targets, derivatives of this compound have been investigated for a broad range of biological activities, with research often focusing on elucidating their underlying mechanisms of action.
In oncology, benzothiazole derivatives have demonstrated potent anticancer effects through multiple mechanisms. These include the induction of apoptosis (programmed cell death), interactions with DNA, and the inhibition of crucial cellular components like tubulin, which is essential for cell division. Some derivatives function by being metabolized by the cytochrome P450 enzyme CYP1A1 into active anti-tumor agents, a mechanism that can provide tumor-selective activity.
In the field of infectious diseases, benzothiazole derivatives exhibit significant antibacterial properties by targeting essential bacterial enzymes that are absent in humans. Reported mechanisms include the inhibition of DNA gyrase, an enzyme required for bacterial DNA replication, and dihydropteroate (B1496061) synthase (DHPS), which is critical for folate synthesis in bacteria. This targeted inhibition disrupts vital bacterial processes, leading to cell death and providing a pathway for the development of new antibiotics to combat antimicrobial resistance.
Antimycobacterial Research and Proposed Mechanisms of Action
Derivatives of this compound, specifically benzo[d]thiazole-2-carboxamides, have emerged as a promising class of anti-mycobacterial agents. rsc.org Research has identified ATP-phosphoribosyl transferase (ATP-PRTase), an essential enzyme in the histidine biosynthesis pathway of Mycobacterium tuberculosis, as a key target. nih.govresearchgate.net
One of the proposed mechanisms of action involves the direct inhibition of ATP-PRTase. nih.gov Studies have shown that certain benzo[d]thiazole-2-carboxamides significantly inhibit this enzyme, as evidenced by their half-maximal effective concentration (EC50) and binding constant (Kd) values. nih.gov This inhibition is believed to occur through competitive binding with ATP, a substrate for the enzyme. nih.gov The disruption of the L-histidine biosynthesis pathway is a critical step in impeding the growth of Mycobacterium tuberculosis. nih.gov Molecular docking studies further support this mechanism, predicting that derivatives like N-Arylalkylbenzo[d]thiazole-2-carboxamides can act as ligands for the M. tuberculosis HisG, the gene encoding ATP-PRTase. rsc.org
Another avenue of investigation has explored modifications of the antibiotic thiolactomycin, which inhibits the FAS-II β-ketoacyl-ACP synthase condensing enzymes, crucial for mycolic acid biosynthesis. scispace.com While some 2-aminothiazole-4-carboxylate derivatives have shown potent activity against M. tuberculosis H37Rv, their mechanism of action appears to be independent of the mtFabH enzyme, suggesting the involvement of other cellular targets. scispace.com
| Derivative Class | Proposed Target Enzyme | Mechanism of Inhibition |
| Benzo[d]thiazole-2-carboxamides | ATP-phosphoribosyl transferase (ATP-PRTase) | Competitive inhibition with ATP, disrupting histidine biosynthesis. nih.gov |
| N-Arylalkylbenzo[d]thiazole-2-carboxamides | M. tuberculosis HisG (putative) | Ligand binding to the enzyme. rsc.org |
| 2-Aminothiazole-4-carboxylate derivatives | Unknown (not mtFabH) | Inhibition of mycobacterial growth through other pathways. scispace.com |
Anti-inflammatory Action: Mechanistic Pathways
The anti-inflammatory potential of compounds derived from the this compound scaffold has been attributed to their ability to modulate key enzymes in the inflammatory cascade. A primary mechanistic pathway involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govresearchgate.net
Research into 2-(6-substituted benzo[d]thiazol-2-yl) isoindoline-1,3-diones, which are derivatives of 2-aminobenzothiazoles, has demonstrated a significant correlation between their ability to dock with the COX-2 enzyme and their in vivo anti-inflammatory activity. researchgate.net This suggests that the benzothiazole moiety plays a crucial role in the interaction with the active site of COX-2, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation. researchgate.net
Furthermore, benzothiazole derivatives bearing sulfonamide moieties have also been investigated for their anti-inflammatory properties. nih.govresearchgate.net While the precise mechanism for these specific derivatives is still under investigation, it is hypothesized that they may also exert their effects through the inhibition of COX enzymes or other inflammatory targets. nih.gov The anti-inflammatory activity of some derivatives has been shown to be comparable to that of the well-known NSAID, celecoxib. nih.gov
| Derivative Class | Proposed Molecular Target | Mechanistic Action |
| 2-(6-Substituted benzo[d]thiazol-2-yl) isoindoline-1,3-diones | COX-2 | Inhibition of prostaglandin (B15479496) synthesis. researchgate.net |
| Benzothiazole-sulphonamides | Human carbonic anhydrase isoforms (in silico) | Potential inhibition of enzymes involved in inflammation. nih.gov |
Antimicrobial Potentials: Mechanistic Insights
The benzothiazole scaffold is a cornerstone in the development of novel antimicrobial agents due to its diverse mechanisms of action against a wide range of pathogens. nih.govresearchgate.netmdpi.com The antimicrobial activity of benzothiazole derivatives is not attributed to a single mechanism but rather a multitude of inhibitory actions on essential bacterial and fungal cellular processes. nih.gov
One of the key mechanistic insights is the ability of these compounds to inhibit crucial enzymes involved in bacterial metabolism and replication. nih.gov These targets include dihydroorotase, DNA gyrase, uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), and peptide deformylase, among others. nih.gov By inhibiting these enzymes, benzothiazole derivatives effectively disrupt vital pathways such as pyrimidine (B1678525) biosynthesis, DNA replication, peptidoglycan synthesis, and protein synthesis.
The structural characteristics of thiazole derivatives, particularly their amphiphilic nature, are believed to contribute significantly to their antimicrobial efficacy. mdpi.com This property allows them to readily permeate the lipid-rich cell membranes of microorganisms, leading to cytoplasmic leakage, disruption of cellular physiology, and ultimately, apoptosis. mdpi.com
Furthermore, certain benzothiazole-hydrazone analogues have demonstrated potent antibacterial and antifungal activities, with some exhibiting superior potency compared to established drugs like chloramphenicol (B1208) and rifampicin. nih.gov Molecular docking studies of these compounds have provided insights into their potential binding modes with bacterial proteins, further elucidating their mechanism of action at a molecular level. nih.gov
| Target Enzyme/Process | Consequence of Inhibition |
| Dihydroorotase | Disruption of pyrimidine biosynthesis. nih.gov |
| DNA gyrase | Inhibition of DNA replication. nih.gov |
| Uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) | Interference with peptidoglycan synthesis. nih.gov |
| Peptide deformylase | Impairment of protein synthesis. nih.gov |
| Cell membrane permeation | Cytoplasmic leakage and apoptosis. mdpi.com |
Exploration of Antitumor Mechanisms at the Molecular Level
The antitumor activity of compounds structurally related to this compound has been investigated, revealing multifaceted mechanisms of action at the molecular level. These mechanisms primarily involve the induction of cell cycle arrest and apoptosis in cancer cells.
One notable derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been shown to inhibit the proliferation of breast cancer cells by inducing mitotic arrest. nih.gov This is achieved through the modulation of key cell cycle regulatory proteins. nih.gov In certain breast cancer cell lines, MBIC treatment leads to an upregulation of cyclin B1, a protein essential for entry into mitosis. nih.gov The compound also affects the levels of survivin, a protein that plays a dual role in cell division and apoptosis inhibition. nih.gov The downstream effects of these modulations include the activation of the mitochondrial-dependent apoptotic pathway. nih.gov
Another class of derivatives, N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides, has demonstrated potent anticancer activity, particularly against prostate cancer cell lines. nih.gov The proposed mechanism for these compounds involves the inhibition of human germ cell alkaline phosphatase (hGC-ALP), an enzyme linked to the development of prostate cancer. nih.gov Molecular docking studies have further elucidated the potential binding interactions between these derivatives and the active site of hGC-ALP. nih.gov
| Derivative | Cancer Type | Molecular Mechanism |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Breast Cancer | Induction of mitotic arrest, modulation of cyclin B1 and survivin levels, and activation of mitochondrial-dependent apoptosis. nih.gov |
| N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides | Prostate Cancer | Inhibition of human germ cell alkaline phosphatase (hGC-ALP). nih.gov |
Research into Potential Neuroprotective Mechanisms
The benzothiazole scaffold is present in compounds that have been investigated for their neuroprotective properties, with research focusing on their potential to mitigate the complex pathologies of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
One of the key mechanisms of neuroprotection associated with benzothiazole derivatives is the modulation of neurotransmitter systems. nih.gov Certain derivatives have been designed as multitarget-directed ligands (MTDLs) for Alzheimer's disease, simultaneously interacting with histamine H3 receptors and enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). researchgate.net By inhibiting these enzymes, these compounds can help to restore the levels of key neurotransmitters implicated in cognitive function. researchgate.net
Another important neuroprotective mechanism involves the modulation of glutamate (B1630785) receptor activity. Thiazole-carboxamide derivatives have been identified as negative allosteric modulators of AMPA receptors. mdpi.com By enhancing the deactivation rates of these receptors, these compounds can reduce excessive excitatory neurotransmission, a key factor in excitotoxicity-induced neuronal damage. mdpi.com
Furthermore, the benzothiazole derivative riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), exerts its neuroprotective effects through multiple mechanisms. nih.gov These include blocking voltage-gated sodium channels, non-competitively inhibiting NMDA receptors, and reducing glutamate release. nih.gov
| Derivative Class/Compound | Proposed Mechanism | Potential Therapeutic Application |
| Multitarget-directed ligands | Inhibition of histamine H3 receptors, AChE, BuChE, and MAO-B. researchgate.net | Alzheimer's disease |
| Thiazole-carboxamide derivatives | Negative allosteric modulation of AMPA receptors, enhancing deactivation rates. mdpi.com | Neurological disturbances with excitatory neurotransmission dysregulation |
| Riluzole | Blocking of voltage-gated sodium channels, non-competitive inhibition of NMDA receptors, and inhibition of glutamate release. nih.gov | Amyotrophic lateral sclerosis (ALS) |
Studies on Antithrombotic Activity
Thiazole derivatives have been recognized for their broad spectrum of biological activities, including antithrombotic potential. mdpi.com The mechanism of action for the antithrombotic effects of thiazole-containing compounds is an area of ongoing research. It is postulated that these compounds may interfere with the coagulation cascade or platelet aggregation pathways.
One potential mechanism is the inhibition of cyclooxygenase-1 (COX-1), an enzyme that plays a crucial role in the production of thromboxane (B8750289) A2, a potent promoter of platelet aggregation. nih.gov By inhibiting COX-1, certain thiazole derivatives could reduce platelet activation and subsequent thrombus formation. nih.gov
Investigation of Antidiabetic Activity
The potential of benzothiazole derivatives as antidiabetic agents has been explored through various mechanistic pathways, primarily focusing on improving insulin (B600854) sensitivity and regulating glucose metabolism. researchgate.netresearchgate.net
A significant mechanism of action for certain benzothiazole derivatives is their agonist activity on peroxisome proliferator-activated receptor-gamma (PPARγ). mdpi.com PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. Activation of PPARγ enhances insulin sensitivity in peripheral tissues, leading to improved glucose uptake and utilization. mdpi.com
Another investigated pathway is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov This enzyme is involved in the conversion of inactive cortisone (B1669442) to active cortisol, which can contribute to insulin resistance. By inhibiting 11β-HSD1, certain N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives may reduce intracellular cortisol levels, thereby improving insulin action. nih.gov
Furthermore, some benzothiazole derivatives have been found to directly influence glucose uptake. One such compound, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole, has been shown to augment the rate of glucose uptake in L6 myotubes. researchgate.net This effect is mediated through the activation of AMP-activated protein kinase (AMPK) and a subsequent increase in the abundance of GLUT4 transporters in the plasma membrane. researchgate.net Additionally, benzothiazole derivatives have been shown to inhibit α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates in the digestive tract, which can help to lower postprandial blood glucose levels. researchgate.net
| Proposed Mechanism | Key Molecular Target/Process |
| Enhanced insulin sensitivity | Agonism of peroxisome proliferator-activated receptor-gamma (PPARγ). mdpi.com |
| Improved insulin action | Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov |
| Increased glucose uptake | Activation of AMP-activated protein kinase (AMPK) and increased GLUT4 translocation. researchgate.net |
| Reduced carbohydrate digestion | Inhibition of α-amylase and α-glucosidase. researchgate.net |
Advanced Research in Chemical Probes and Biological Tool Development
The benzothiazole scaffold is a crucial pharmacophore in medicinal chemistry and has seen extensive use in the development of chemical probes and biological tools. These tools are instrumental in elucidating complex biological processes, identifying therapeutic targets, and visualizing specific analytes within cellular environments. While the broader class of benzothiazole derivatives has been widely explored for these purposes, specific research detailing the direct application of This compound as a chemical probe or biological tool is not extensively documented in publicly available scientific literature.
However, the structural framework of This compound makes it a valuable precursor and building block for the synthesis of more complex molecules with desired biological activities and probing capabilities. The inherent fluorescence and environmentally sensitive photophysical properties of many benzothiazole derivatives are central to their application as molecular probes.
The Role of the Benzothiazole Core in Chemical Probes
The development of fluorescent probes based on the benzothiazole core has been a significant area of research. These probes are designed to exhibit changes in their fluorescence properties, such as intensity or wavelength, upon interaction with a specific biological target. This "turn-on" or ratiometric response allows for the sensitive and selective detection of the target analyte.
For instance, a novel and effective fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for the selective sensing of cysteine (Cys) over other analytes. nih.govnih.gov In its native state, BT-AC is essentially non-fluorescent. However, in the presence of cysteine, it exhibits a remarkable 4725-fold enhancement in fluorescence with a large Stokes shift. nih.govnih.gov This probe has been successfully utilized for imaging cysteine in HepG2 cells and zebrafish, highlighting the practical applicability of benzothiazole-based probes in biological systems. nih.govnih.gov
The following table summarizes the characteristics of this exemplary benzothiazole-based probe, illustrating the potential for derivatives of the core structure found in This compound .
| Probe Name | Target Analyte | Fluorescence Response | Fold Enhancement | Limit of Detection | Application |
| 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) | Cysteine (Cys) | "Turn-on" fluorescence | 4725-fold | 32.6 nM | Imaging Cys in HepG2 cells and zebrafish nih.govnih.gov |
Benzothiazole Derivatives as Biological Tools
Beyond small molecule detection, benzothiazole derivatives are integral to the development of tools for studying larger biological systems and disease states. For example, compounds containing the benzo-[d]-imidazo-[2,1-b]-thiazole scaffold have been investigated for their antimycobacterial activity. Researchers have utilized luminescent strains of Mycobacterium tuberculosis (Mtb) to evaluate the efficacy of these compounds, demonstrating a modern approach to antibacterial drug discovery where the chemical structure's interaction with the biological system is paramount.
While This compound itself was not the active agent in these studies, its core structure is foundational to the synthesis of such bioactive molecules. The derivatization of the benzothiazole ring system allows for the fine-tuning of biological activity and specificity, a key principle in the development of effective biological tools.
The table below provides an overview of the types of biological applications seen in advanced benzothiazole derivatives.
| Compound Class | Biological Application | Research Focus |
| Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives | Antimycobacterial agents | Evaluation against Mycobacterium tuberculosis using luminescent strains. |
| General Benzothiazole derivatives | Fluorescent probes | Development of "turn-on" probes for selective analyte detection in cells. nih.govnih.gov |
Patent Landscape and Academic Disclosures
Analysis of Patent Literature for Synthetic Methodologies and Chemical Applications
The patent landscape for Methyl benzo[d]thiazole-2-carboxylate and its parent acid, benzothiazole-2-carboxylic acid, reveals a focus on efficient, scalable, and environmentally conscious synthetic methods. Concurrently, patents for its applications span a wide range of therapeutic areas, highlighting the versatility of the benzothiazole (B30560) core.
Several patented methods for the synthesis of the benzothiazole-2-carboxylic acid core have been developed, moving from traditional oxidation methods to more refined catalytic processes. Early methods often relied on the oxidation of 2-methylbenzothiazole (B86508) using strong oxidizing agents like potassium permanganate. google.com However, these methods presented challenges, including harsh reaction conditions and the production of hazardous byproducts. google.com
More recent patents disclose greener and more efficient catalytic systems. For instance, one patented method describes the use of a metalloporphyrin catalyst with oxygen or hydrogen peroxide as the oxidant in an ethanol-water solvent system. google.com This approach offers the advantages of using a small amount of a non-polluting catalyst and safer oxidants. google.com Another innovative approach involves a synthesis process using a phosphorus-containing catalyst, such as hydroxyapatite (B223615) powder, to facilitate the creation of an intermediate, 2-benzothiazole dimethyl acetal, from benzothiazole and methanol, which is then converted to the final acid. google.com This method is noted for its simple steps, low cost, and suitability for large-scale industrial synthesis. google.com
The applications of benzo[d]thiazole-2-carboxylates and their derivatives are diverse, as evidenced by numerous patents. These compounds have been investigated for a variety of pharmacological activities, underscoring their importance as a privileged structure in medicinal chemistry. sciencescholar.usresearchgate.net Patents claim their use in treating allergies, viral infections, and cancer. googleapis.comgoogle.comgoogle.com
| Patent Reference | Key Reactants | Catalyst/Reagent | Key Features |
|---|---|---|---|
| CN104860901B | 2-methylbenzothiazole, Oxygen/Hydrogen Peroxide | Metalloporphyrin | "Green" catalytic method, avoids harsh oxidizing agents, low pollution. google.com |
| CN105198835B | Benzothiazole, Methanol, Oxidant | Phosphorus-containing catalyst (e.g., hydroxyapatite) | Simple steps, low cost, suitable for industrial scale-up. google.com |
| Patent Reference | Derivative Class | Claimed Application | Mechanism/Target (if specified) |
|---|---|---|---|
| US4298742A | Esters of benzothiazole-2-carboxylic acid | Anti-allergy agents. google.com | Not specified. |
| EP 3181555 B1 | Substituted benzo[d]thiazole-2-carboxylates | Anti-HIV agents. googleapis.com | Inhibition of LEDGF/p75 and HIV-1 integrase interaction. googleapis.com |
| WO2017025980A2 | Benzothiazole conjugates with cystine and glucosamine (B1671600) | Antimicrobial and anticancer agents. google.com | Inhibition of bacterial DNA gyrase and topoisomerase IV. google.com |
Emerging Trends and Intellectual Property in Academic Research Related to Benzo[d]thiazole-2-carboxylates
Academic research on benzo[d]thiazole-2-carboxylates and related compounds is a vibrant field, continuously uncovering new synthetic pathways and biological applications, thereby creating new intellectual property. A significant trend is the move towards green chemistry principles in the synthesis of the benzothiazole scaffold. researchgate.net Researchers are exploring methods that minimize the use of toxic solvents and reagents, employ recyclable catalysts, and improve atom economy. researchgate.netmdpi.com
The exploration of the biological activities of benzothiazole derivatives is expanding rapidly. While the anticancer and antimicrobial properties are well-established areas of research, newer applications are constantly emerging. researchgate.netresearchgate.net Academic studies have identified benzothiazole derivatives as potential agents for treating neurodegenerative diseases, inflammation, diabetes, and various microbial infections. sciencescholar.usresearchgate.netnih.gov The 2-substituted benzothiazole moiety is particularly recognized as a crucial scaffold for developing novel therapeutics. nih.gov
Recent academic disclosures highlight the potential of these compounds in agriculture as fungicides, herbicides, and plant growth regulators. mdpi.com Research into their antiviral activity, particularly against plant viruses like the tobacco mosaic virus (TMV), is also a promising area. mdpi.com
This breadth of academic research signifies a growing landscape of potential intellectual property. The discovery of new derivatives with enhanced activity against specific biological targets, such as kinases, topoisomerases, or other enzymes, represents valuable findings that could lead to future patents. google.commdpi.com The structure-activity relationship (SAR) studies prevalent in academic literature are crucial for designing more potent and selective drug candidates, further contributing to the intellectual property value of this chemical class. nih.gov The development of benzothiazole-based compounds as multifunctional agents, possessing antioxidant, photoprotective, and antiproliferative activities simultaneously, is another emerging trend driven by academic research. nih.gov
| Research Area | Key Findings & Developments | Potential for Intellectual Property |
|---|---|---|
| Green Synthesis | Use of recyclable catalysts, solvent-free reactions, and energy-efficient methods (e.g., microwave irradiation). researchgate.netmdpi.commdpi.com | Patents on novel, cost-effective, and environmentally friendly manufacturing processes. |
| Expanded Therapeutic Targets | Activity against neurodegenerative diseases, inflammation, and metabolic disorders. sciencescholar.usresearchgate.net | Patents for new medical uses and compounds targeting specific enzymes or cellular pathways. |
| Agrochemical Applications | Development of derivatives with fungicidal, antiviral (anti-TMV), and herbicidal properties. mdpi.com | Patents on new active ingredients for crop protection and enhancement. |
| Multifunctional Agents | Compounds exhibiting combined antioxidant, antimicrobial, and anticancer activities. nih.gov | Patents on single molecules with multiple therapeutic or protective benefits. |
Q & A
Q. What are the common synthetic routes for Methyl benzo[d]thiazole-2-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound is synthesized via esterification of benzothiazole-2-carboxylic acid with methanol under acid catalysis or through nucleophilic substitution using methyl halides. Alternative routes involve condensation of 2-aminothiophenol with methyl cyanoacetate or diethyl malonate, followed by cyclization . Key factors affecting yield include:
- Catalyst choice : Sulfuric acid or thionyl chloride for esterification.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature : Cyclization typically requires reflux (80–120°C).
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|
| Esterification (H₂SO₄) | 75–85 | >95% | |
| Cyanoacetate condensation | 60–70 | 90–93% |
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?
Methodological Answer: X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation, and data collected using MoKα radiation (λ = 0.71073 Å). Software like SHELXL or WinGX refines the structure. Key features include:
Q. Table 2: Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space group | P21/c | |
| Unit cell volume (ų) | 1175.0 | |
| R-factor | <0.05 |
Q. What physicochemical properties are critical for designing experiments with this compound?
Methodological Answer: Key properties include:
- LogP : 2.08 (experimental), indicating moderate lipophilicity .
- Polar surface area (PSA) : 67.43 Ų, suggesting limited blood-brain barrier permeability .
- Solubility : Poor in water (<1 mM), requiring DMSO or DMF for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. HRMS) during characterization?
Methodological Answer: Contradictions often arise from impurities or tautomerism. Strategies include:
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. Exact exchange terms improve accuracy for π-conjugated systems .
Q. What strategies optimize this compound derivatives for enhanced biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies focus on:
- Substituent effects : Electron-withdrawing groups (e.g., Cl, NO₂) at C4/C6 increase anticancer activity .
- Bioisosteric replacement : Replacing the methyl ester with hydrazide improves solubility and target binding .
- Crystallographic-guided design : Modifying dihedral angles to enhance π-stacking with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
